
4β-ヒドロキシコレステロール
概要
説明
4beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol, where the hydrogen at the 4beta position is replaced by a hydroxy group. It is one of the major oxysterols present in human circulation and is formed by the action of the enzyme cytochrome P450 3A4. This compound plays a significant role in the regulation of cholesterol metabolism and is a ligand for liver X receptors, which are major regulators of lipid metabolism .
科学的研究の応用
Biomarker for CYP3A4 Activity
Clinical Relevance
4βHC is increasingly recognized as a valuable biomarker for assessing the induction and inhibition of CYP3A4, a key enzyme involved in drug metabolism. Elevated levels of 4βHC indicate increased CYP3A4 activity, which can be critical in evaluating drug-drug interactions (DDIs) during clinical trials.
Study Findings
Research has shown that plasma concentrations of 4βHC correlate with CYP3A4 activity, making it a potential tool for early-phase clinical trials. For instance, a study demonstrated that a twofold induction in CYP3A4 activity resulted in significant elevations of 4βHC levels, suggesting its utility in monitoring metabolic changes due to drug administration .
Pharmacokinetic Modeling
Development of PBPK Models
Physiologically based pharmacokinetic (PBPK) models incorporating 4βHC have been developed to predict its plasma levels across different populations, including those with varying CYP3A genotypes and inflammatory conditions . These models allow for better understanding and forecasting of how specific drugs may influence CYP3A4 activity through 4βHC dynamics.
Parameter | Description |
---|---|
CYP3A Induction | Correlation with 4βHC levels |
Half-life | Approximately 1-3 weeks |
Population Variability | Influenced by genetic factors and health conditions |
Clinical Trials and Drug Development
Utility in Early Drug Development
The long half-life of 4βHC makes it particularly useful for evaluating the effects of drugs that induce CYP3A4 over extended periods. It has been proposed as a more reliable measure than traditional substrates like midazolam (MDZ) for assessing CYP3A4 induction due to its stability in plasma .
Case Studies
- A clinical trial simulation using rifampicin as an inducer showed that while MDZ displayed a broader dynamic range for detecting CYP3A4 inhibition, the use of 4βHC provided consistent results in identifying induction effects .
- Another study highlighted the application of 4βHC in assessing the DDI risk associated with various therapeutic agents, demonstrating its potential to streamline clinical trial designs by predicting biomarker responses based on preclinical data .
Implications for Personalized Medicine
Genetic Variability Considerations
The variability in CYP3A4 activity among individuals can significantly impact drug metabolism and efficacy. By utilizing 4βHC as a biomarker, researchers can tailor drug dosages based on individual metabolic profiles, thereby enhancing personalized medicine approaches.
作用機序
Target of Action
4beta-Hydroxycholesterol (4β-HC) primarily targets the Liver X Receptor (LXR) and Cytochrome P450 3A4 (CYP3A4) . LXRs are nuclear receptors that regulate lipid metabolism , while CYP3A4 is a drug-metabolizing enzyme .
Mode of Action
4β-HC acts as an agonist for LXR , promoting the expression and activity of the master lipogenic transcription factor, SREBP1c . It also acts as a metabolite of cholesterol formed by the drug-metabolizing enzyme CYP3A4 .
Biochemical Pathways
The activation of LXR by 4β-HC leads to the induction of the lipogenic program downstream of SREBP1c . This results in the triggering of de novo lipogenesis . The PXR-4βHC-LXR pathway could link the hepatic xenobiotic exposure and the regulation of cholesterol transport in peripheral tissues .
Pharmacokinetics
4β-HC is a CYP3A metabolite of cholesterol . Its concentrations in humans are low (10–60 ng/ml), lower than many other cholesterol metabolites and far less than cholesterol itself . The stability of 4β-HC has been established for at least 12 months at −20°C in plasma samples obtained with a typical clinical workflow .
Result of Action
The action of 4β-HC leads to the repression of cholesterol influx and the induction of cholesterol efflux . It also stimulates triglyceride synthesis and lipid-droplet accumulation . In addition, it increases the expression of efflux transporters ABCA1 and ABCG1 .
Action Environment
The action of 4β-HC can be influenced by various environmental factors. For instance, the oxidation of plasma cholesterol during storage produces both 4β-HC and 4α-HC . Also, the activation of pregnane X receptor (PXR) elevates circulating 4β-HC .
生化学分析
Biochemical Properties
4beta-Hydroxycholesterol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is formed by the enzyme cytochrome P450 3A4 . It is also a ligand for liver X receptors (LXRs), which are major regulators of lipid metabolism .
Cellular Effects
4beta-Hydroxycholesterol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it represses cholesterol influx and induces cholesterol efflux in human primary monocyte-derived macrophages and foam cells .
Molecular Mechanism
The molecular mechanism of 4beta-Hydroxycholesterol involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as a signaling molecule that represses cholesterol influx and induces efflux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4beta-Hydroxycholesterol change over time. It has been established that 4beta-Hydroxycholesterol has a long half-life in plasma . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
4beta-Hydroxycholesterol is involved in several metabolic pathways. It is a metabolite of cholesterol formed by the enzyme cytochrome P450 3A4 . The compound also interacts with liver X receptors (LXRs), which play a crucial role in lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 4beta-Hydroxycholesterol can be synthesized through the oxidation of cholesterol using cytochrome P450 3A4. The reaction typically involves the use of a suitable oxidizing agent under controlled conditions to ensure the selective hydroxylation at the 4beta position. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of 4beta-Hydroxycholesterol involves large-scale biotransformation processes using microbial or enzymatic systems. These processes are designed to maximize the efficiency and scalability of the production. The use of recombinant microorganisms expressing cytochrome P450 3A4 is a common approach to achieve high yields of 4beta-Hydroxycholesterol .
化学反応の分析
Types of Reactions: 4beta-Hydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and function within biological systems.
Common Reagents and Conditions:
Oxidation: The oxidation of 4beta-Hydroxycholesterol can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under specific conditions to replace the hydroxy group.
Major Products: The major products formed from these reactions include various oxysterols and other cholesterol derivatives, which play crucial roles in cellular signaling and metabolism .
類似化合物との比較
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
- 7alpha-Hydroxycholesterol
Comparison: While all these oxysterols share structural similarities and are involved in cholesterol metabolism, 4beta-Hydroxycholesterol is unique in its specific interaction with liver X receptors and its role as a biomarker for cytochrome P450 3A4 activity. This distinct interaction and regulatory function make 4beta-Hydroxycholesterol particularly valuable in both research and therapeutic contexts .
生物活性
4β-Hydroxycholesterol (4β-HC) is an oxysterol derived from cholesterol that has garnered significant attention for its biological activities, particularly in lipid metabolism and pharmacokinetics. This article provides a comprehensive overview of the biological effects of 4β-HC, including its role as a liver X receptor (LXR) agonist, its influence on lipogenesis, and its implications in drug metabolism.
4β-HC acts primarily through the activation of liver X receptors (LXRs), which are nuclear receptors that play a crucial role in regulating lipid homeostasis. Upon binding to LXR, 4β-HC induces the expression of sterol regulatory element-binding protein 1c (SREBP1c), a key transcription factor involved in lipogenesis.
Key Findings:
- LXR Activation: 4β-HC has been shown to activate both LXRα and LXRβ, leading to increased expression of genes involved in lipid synthesis, such as fatty acid synthase (FASN) and stearoyl-CoA desaturase (SCD1) .
- De Novo Lipogenesis: In vitro studies demonstrated that 4β-HC promotes triglyceride synthesis and lipid droplet accumulation in primary hepatocytes and mouse liver models .
2. Lipid Metabolism and Homeostasis
The prolipogenic properties of 4β-HC indicate its potential role in lipid homeostasis. The compound not only stimulates the synthesis of fatty acids but also influences cholesterol transport.
Table 1: Effects of 4β-HC on Lipid Metabolism
Parameter | Effect of 4β-HC | Mechanism |
---|---|---|
Triglyceride Synthesis | Increased | Activation of SREBP1c via LXR |
Lipid Droplet Accumulation | Enhanced | Induction of lipogenic genes |
Cholesterol Efflux | Repressed | Inhibition of influx transporters |
Expression of ABCA1/ABCG1 | Induced | LXR-mediated signaling |
3. Pharmacokinetics and Clinical Implications
4β-HC serves as an endogenous marker for cytochrome P450 enzyme activity, particularly CYP3A4. Its plasma concentrations can be influenced by various pharmacological agents.
Case Study: Influence of CYP3A Inhibitors and Inducers
A clinical study assessed the impact of ketoconazole (a CYP3A inhibitor) and rifampicin (a CYP3A inducer) on plasma levels of 4β-HC:
- Ketoconazole: Decreased plasma levels of 4β-HC by approximately 22.9% to 26.6% over treatment periods .
- Rifampicin: Increased plasma levels significantly by up to 220% after treatment .
Table 2: Changes in Plasma Concentrations of 4β-HC
Treatment | % Change from Baseline | Statistical Significance |
---|---|---|
Ketoconazole | -22.9% to -26.6% | P = 0.003 |
Rifampicin | +220% | P < 0.001 |
Placebo | Minimal change | N/A |
4. Role in Disease States
Research indicates that inflammation and metabolic disorders can affect the activity of CYP enzymes, impacting the metabolism of drugs and endogenous compounds like 4β-HC.
- In patients with type 2 diabetes, there is a notable decrease in CYP3A4 activity, which may alter the pharmacokinetics of drugs metabolized by this enzyme . This suggests that monitoring levels of 4β-HC could provide insights into metabolic changes associated with chronic diseases.
5. Conclusion
The biological activity of 4β-hydroxycholesterol highlights its dual role as a regulator of lipid metabolism and a marker for drug metabolism pathways. Its ability to activate LXRs positions it as a significant player in managing lipid homeostasis, while its pharmacokinetic properties make it relevant in clinical settings for assessing CYP3A activity.
特性
IUPAC Name |
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKQKOAHAICSF-JSAMMMMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4b-Hydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17320-10-4 | |
Record name | 4β-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17320-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene-3,4-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017320104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4.BETA.-HYDROXYCHOLESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T705H20G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。